

Spectroscopic Analysis of 3-(1H-pyrazol-5-yl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(1H-pyrazol-5-yl)benzoic acid

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Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. The pyrazole ring system is a key component in a variety of drugs, exhibiting a wide range of biological activities. Accurate structural elucidation and characterization of such molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of small organic molecules like **3-(1H-pyrazol-5-yl)benzoic acid**.

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-(1H-pyrazol-5-yl)benzoic acid** with a primary focus on NMR spectroscopy. While experimental NMR data for this specific molecule is not readily available in the reviewed literature, this guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this or structurally related compounds. Furthermore, detailed experimental protocols for acquiring high-quality NMR spectra are provided, alongside visual diagrams illustrating the logical workflow of spectroscopic analysis and the key structural correlations within the molecule.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-(1H-pyrazol-5-yl)benzoic acid**. This data was obtained from computational prediction tools and should be used as a guide for spectral assignment. Experimental verification is recommended.

Table 1: Predicted ^1H NMR Data for **3-(1H-pyrazol-5-yl)benzoic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	8.3 - 8.5	s	-
H-4'	7.9 - 8.1	d	~7.8
H-5'	7.5 - 7.7	t	~7.8
H-6'	8.0 - 8.2	d	~7.8
H-4	6.7 - 6.9	d	~2.0
H-5	7.6 - 7.8	d	~2.0
COOH	12.0 - 13.0	br s	-
NH	13.0 - 14.0	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Data for **3-(1H-pyrazol-5-yl)benzoic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1'	131 - 133
C-2'	129 - 131
C-3'	130 - 132
C-4'	128 - 130
C-5'	126 - 128
C-6'	129 - 131
C-3	148 - 150
C-4	102 - 104
C-5	140 - 142
COOH	167 - 169

Solvent: DMSO-d₆

Experimental Protocols

High-quality NMR spectra are crucial for accurate structure elucidation. The following are generalized protocols for the NMR analysis of small organic molecules like **3-(1H-pyrazol-5-yl)benzoic acid**. Instrument-specific parameters may require optimization.

Sample Preparation

- Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
- Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest to avoid signal overlap.[1][2]
- Dissolution: Prepare the sample in a small vial to ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.[1]

- **Filtration:** To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry NMR tube through a small plug of cotton or glass wool in a Pasteur pipette.[3][4]
- **Internal Standard:** An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts ($\delta = 0.00$ ppm). However, for many modern spectrometers, referencing can be done using the residual solvent signal.[5]

1D NMR Spectroscopy (^1H and ^{13}C)

- **Instrumentation:** Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is typically used.
 - Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Acquisition Time: Typically 2-4 seconds to ensure good resolution.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the protons.
 - Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2 seconds is standard.

- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

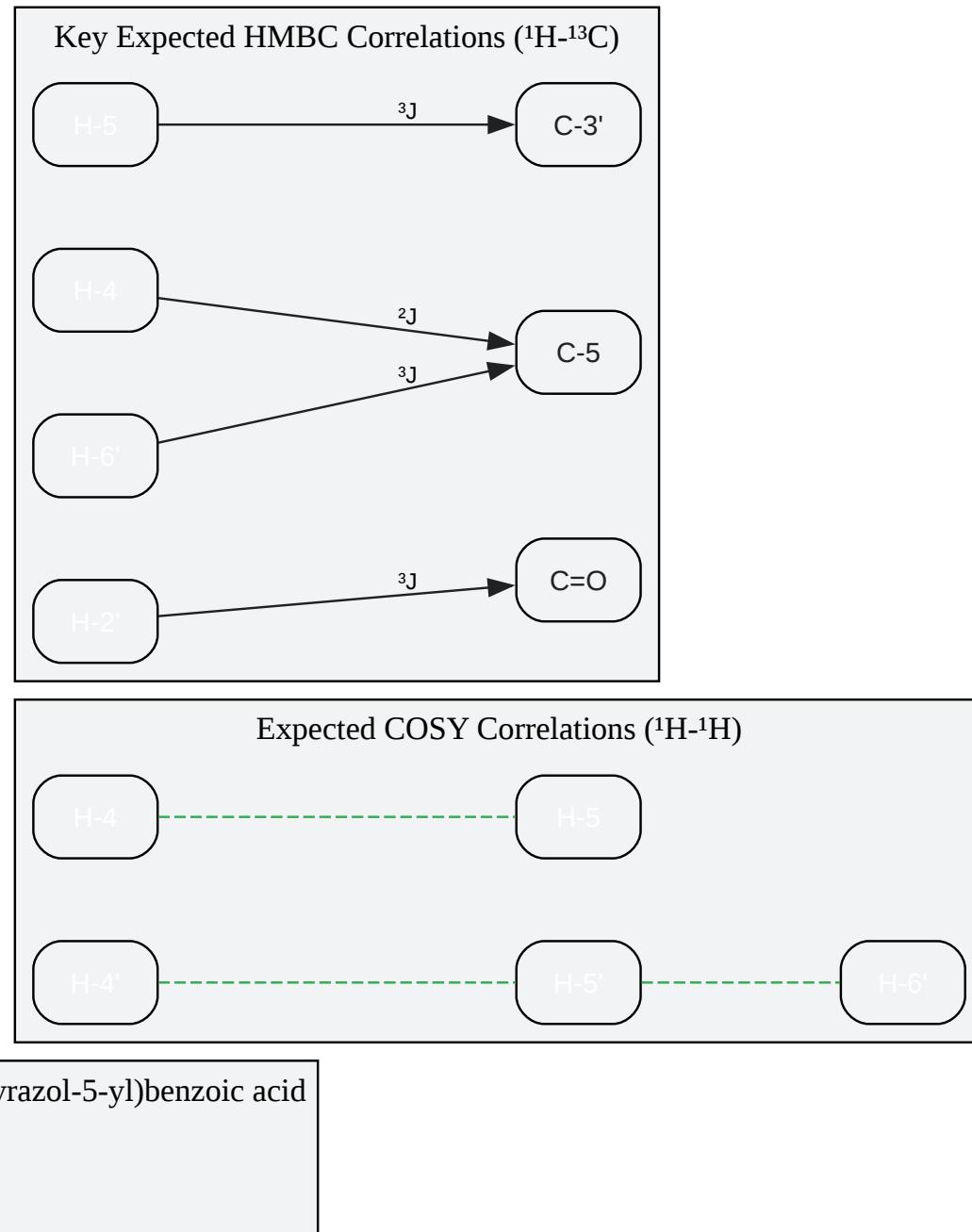
2D NMR Spectroscopy for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (^2JHH , ^3JHH). It is essential for identifying adjacent protons in the benzoic acid and pyrazole rings.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (^1JCH). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (^2JCH , ^3JCH). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons at the junction of the two rings.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be useful for determining the relative orientation of the two rings.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of **3-(1H-pyrazol-5-yl)benzoic acid**.



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Figure 1: Molecular structure and key expected NMR correlations for **3-(1H-pyrazol-5-yl)benzoic acid**.

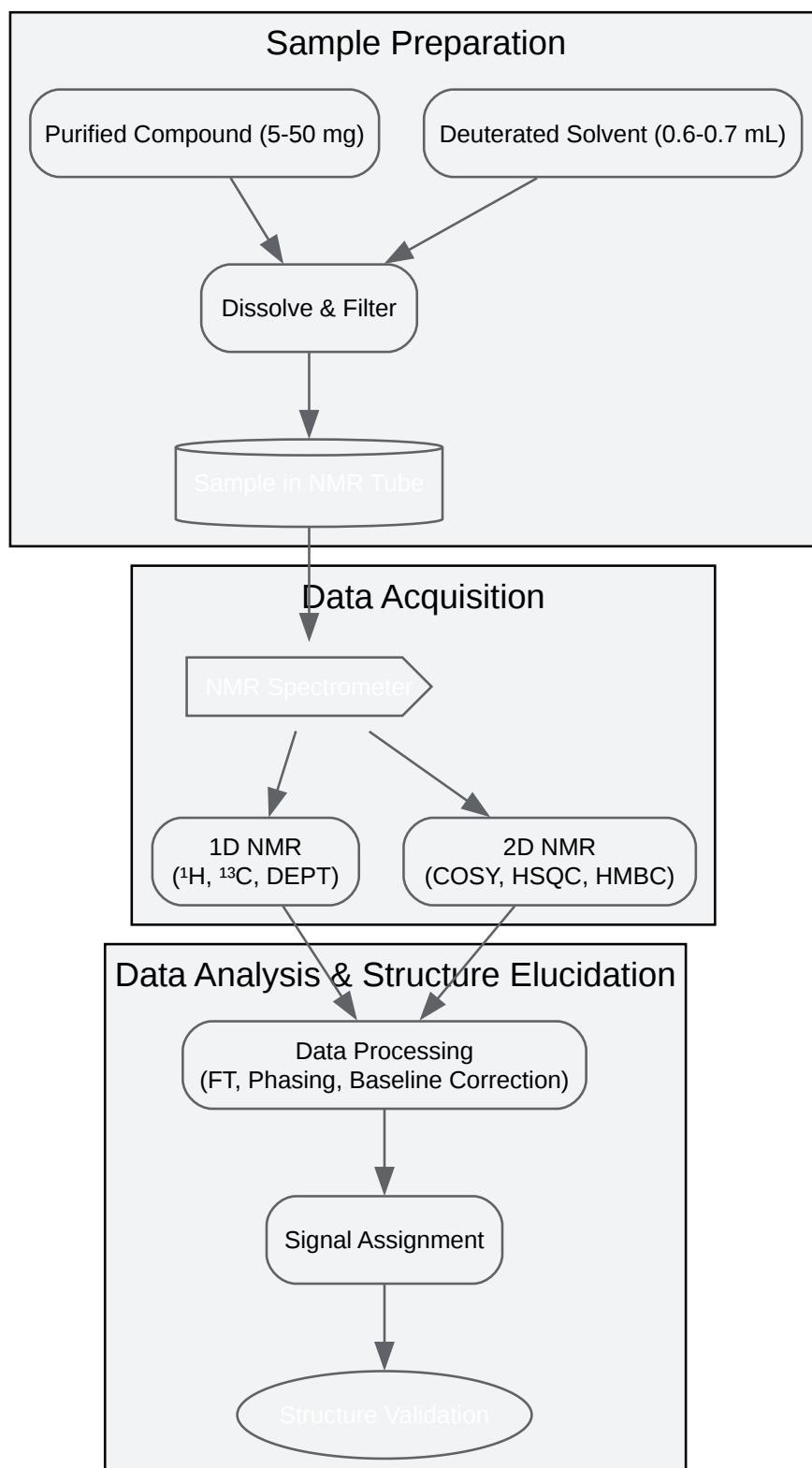
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Figure 2: General workflow for the spectroscopic analysis of a small molecule via NMR.

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